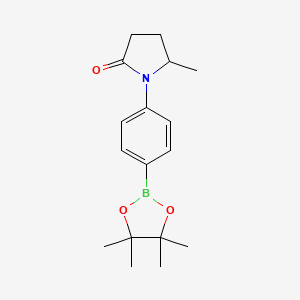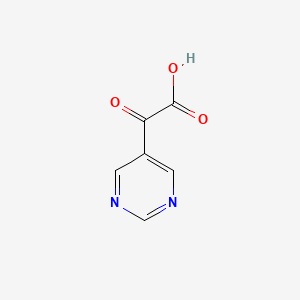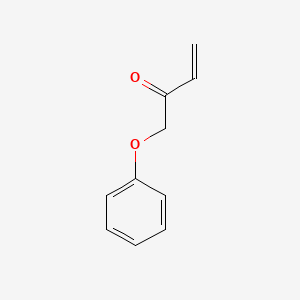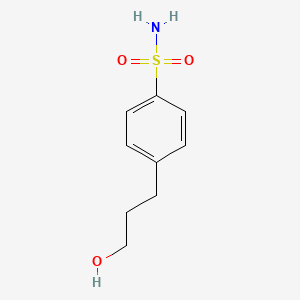
1,2-Difluoro-4-(2-isocyanatoethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Difluoro-4-(2-isocyanatoethenyl)benzene is an organic compound with the molecular formula C9H5F2NO It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and an isocyanatoethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Difluoro-4-(2-isocyanatoethenyl)benzene can be synthesized from 2-Propenoyl azide, 3-(3,4-difluorophenyl)-, (2E)-. The synthesis involves the conversion of the azide group to an isocyanate group under specific reaction conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-4-(2-isocyanatoethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other functional groups under suitable conditions.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, alkylating agents, and nucleophiles.
Addition Reactions: Reagents such as amines, alcohols, and thiols can react with the isocyanate group.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.
Addition Reactions: Products include ureas, carbamates, and thiocarbamates, depending on the nucleophile used.
Scientific Research Applications
1,2-Difluoro-4-(2-isocyanatoethenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-4-(2-isocyanatoethenyl)benzene involves its reactivity with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity is utilized in various chemical synthesis processes to create new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
1,2-Difluorobenzene: A simpler derivative of benzene with two fluorine atoms.
1,4-Difluorobenzene: Another difluorobenzene isomer with fluorine atoms at different positions.
3,4-Difluorophenyl isocyanate: A compound with similar functional groups but different structural arrangement.
Properties
CAS No. |
862094-21-1 |
|---|---|
Molecular Formula |
C9H5F2NO |
Molecular Weight |
181.14 g/mol |
IUPAC Name |
1,2-difluoro-4-(2-isocyanatoethenyl)benzene |
InChI |
InChI=1S/C9H5F2NO/c10-8-2-1-7(5-9(8)11)3-4-12-6-13/h1-5H |
InChI Key |
ZPHVQGIQJOEWJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=CN=C=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B13900374.png)


![Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B13900398.png)

![5,5,8,8-Tetramethyl-3-[6-(5,5,8,8-tetramethyl-6,7-dihydro-1,2,4-benzotriazin-3-yl)pyridin-2-yl]-6,7-dihydro-1,2,4-benzotriazine](/img/structure/B13900417.png)
![(2S)-2-(benzylamino)-3-[tert-butyl(diphenyl)silyl]oxy-propan-1-ol;oxalic acid](/img/structure/B13900421.png)





